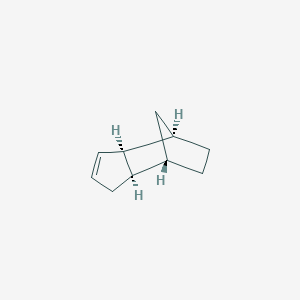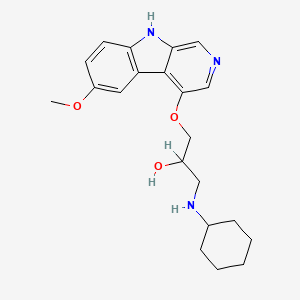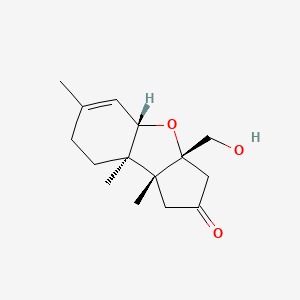
Denitronipradilol, (R,R)-(+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Denitronipradilol, (R,R)-(+/-)- is a chemical compound with the molecular formula C15H23NO4 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Denitronipradilol, (R,R)-(+/-)- involves several steps. One common method starts with the preparation of the intermediate compound, 3,4-dihydro-8-(2-hydroxy-3-(isopropylamino)propoxy)-2H-1-benzopyran-3-ol. This intermediate is then subjected to further reactions to obtain the final product. The reaction conditions typically involve the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of Denitronipradilol, (R,R)-(+/-)- is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反应分析
Types of Reactions
Denitronipradilol, (R,R)-(+/-)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Denitronipradilol, (R,R)-(+/-)- can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
Denitronipradilol, (R,R)-(+/-)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a beta-blocker for the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of Denitronipradilol, (R,R)-(+/-)- involves its interaction with specific molecular targets in the body. It acts as a beta-blocker by binding to beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
相似化合物的比较
Denitronipradilol, (R,R)-(+/-)- can be compared with other beta-blockers such as propranolol and atenolol. While all these compounds share a similar mechanism of action, Denitronipradilol, (R,R)-(+/-)- is unique due to its specific molecular structure, which may confer different pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
These compounds are also used as beta-blockers and have similar therapeutic applications, but they differ in their chemical structures and specific effects on the body.
属性
CAS 编号 |
100922-05-2 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
(3R)-8-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H23NO4/c1-10(2)16-7-13(18)9-19-14-5-3-4-11-6-12(17)8-20-15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3/t12-,13-/m1/s1 |
InChI 键 |
GEKRLAMHPJMGFS-CHWSQXEVSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1OC[C@@H](C2)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)


![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)








![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)

